3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications
Photoreactions and Protective Groups
Photorelease of HCl from 2,5-dimethylphenacyl chloride was studied, showing the formation of several compounds through heterolytic elimination of chloride ion, indicating potential use in photochemical reactions (Pelliccioli et al., 2001). Additionally, 2,5-dimethylphenacyl esters have been used as photoremovable protecting groups for carboxylic acids, proving their utility in organic synthesis or biochemistry (Zabadal et al., 2001).
Electrosynthesis and Acylation
The compound's derivatives, such as α-bromopropiophenone, have been used in electrosynthesis, producing diverse products like 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, indicating its utility in electrochemical reactions (Barba et al., 1985). Also, 4-methoxypropiophenone, a related compound, has been synthesized via Friedel–Crafts acylation, showing potential in fine chemical and pharmaceutical production (Yadav & George, 2006).
Spectroscopic and Electrochemical Properties
Derivatives of the compound have been synthesized and studied for their solvatochromic and acid-base properties, spectroscopic characteristics, and electrochemical properties, suggesting applications in indicator development and understanding molecular structures (Sarma et al., 2007).
Radical Scavenging Activities
Compounds like (E)-4,6-dibromo-2-[(2,6-dimethylphenylimino)methyl]-3-methoxyphenol have been studied for their radical scavenging activities, suggesting potential applications in antioxidant research and development (Alaşalvar et al., 2014).
Polymerization Initiators
Complexes involving derivatives of 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone have been used as initiators in ε-Caprolactone polymerization, indicating their role in polymer chemistry (Matsuo et al., 2001).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible improvements in synthesis or use.
Please consult with a chemical professional or researcher for detailed analysis and always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-8-14(2)15(11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTIMUHLIODJRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644721 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone | |
CAS RN |
898794-82-6 |
Source
|
Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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